Methyl 2-ethoxy-5-iodonicotinate

Catalog No.
S791456
CAS No.
335078-24-5
M.F
C9H10INO3
M. Wt
307.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-ethoxy-5-iodonicotinate

CAS Number

335078-24-5

Product Name

Methyl 2-ethoxy-5-iodonicotinate

IUPAC Name

methyl 2-ethoxy-5-iodopyridine-3-carboxylate

Molecular Formula

C9H10INO3

Molecular Weight

307.08 g/mol

InChI

InChI=1S/C9H10INO3/c1-3-14-8-7(9(12)13-2)4-6(10)5-11-8/h4-5H,3H2,1-2H3

InChI Key

LFIIUSJEURRBCB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=N1)I)C(=O)OC

Canonical SMILES

CCOC1=C(C=C(C=N1)I)C(=O)OC

Methyl 2-ethoxy-5-iodonicotinate is an organic compound with the molecular formula C₉H₉INO₃ and a molecular weight of approximately 279.08 g/mol. This compound features a nicotinic acid derivative structure, characterized by the presence of an ethoxy group at the 2-position, an iodine atom at the 5-position, and a methyl ester at the carboxylic acid end. Its unique structural attributes contribute to its chemical reactivity and biological activities, making it a compound of interest in medicinal chemistry and organic synthesis.

Due to its functional groups:

  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Ester Hydrolysis: The methyl ester can be hydrolyzed to yield the corresponding carboxylic acid, which can further react with amines or alcohols.
  • Reduction Reactions: The compound may be reduced to form corresponding alcohols or amines under appropriate conditions.

These reactions highlight the versatility of methyl 2-ethoxy-5-iodonicotinate in synthetic applications.

Methyl 2-ethoxy-5-iodonicotinate exhibits notable biological activities, particularly in pharmacological contexts. Research suggests that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the iodine atom is significant as it can enhance the lipophilicity and bioavailability of the compound, potentially leading to increased efficacy in therapeutic applications.

Several methods have been developed for synthesizing methyl 2-ethoxy-5-iodonicotinate:

  • Williamson Ether Synthesis: This method involves reacting 5-iodonicotinic acid with ethyl iodide in the presence of a base like sodium hydride to form the ethoxy derivative.
  • Esterification: The carboxylic acid form can be reacted with methanol in the presence of an acid catalyst to produce the methyl ester.
  • Halogenation: Starting from nicotinic acid derivatives, halogenation at the 5-position can be achieved using iodine monochloride or other iodine sources.

These synthetic routes allow for modifications that can tailor the compound for specific applications.

Methyl 2-ethoxy-5-iodonicotinate has potential applications in various fields:

  • Medicinal Chemistry: Its structure makes it a candidate for developing new pharmaceuticals targeting neurological disorders or infections due to its ability to cross biological membranes.
  • Agricultural Chemistry: Compounds like this may serve as precursors for agrochemicals or plant growth regulators.
  • Chemical Research: It is useful in synthetic organic chemistry for developing more complex molecules through various transformations.

Studies on methyl 2-ethoxy-5-iodonicotinate's interactions with biological systems are essential for understanding its pharmacological potential. Preliminary investigations suggest that it may interact with enzymes such as cytochrome P450, which are crucial for drug metabolism. Understanding these interactions can help predict its behavior in biological systems and optimize its therapeutic efficacy.

Methyl 2-ethoxy-5-iodonicotinate shares structural similarities with several other compounds. Here are notable examples:

Compound NameMolecular FormulaSimilarity Index
Methyl 2-methoxy-5-iodonicotinateC₉H₉INO₃0.94
5-Iodo-nicotinic acidC₆H₄INO₂0.99
Methyl 2-hydroxy-5-iodonicotinateC₉H₉INO₃0.91
4-Iodo-2-methoxypyridine-3-carboxylic acidC₇H₆INO₃0.84
6-Amino-5-iodonicotinic acidC₆H₄INO₂0.94

Uniqueness

Methyl 2-ethoxy-5-iodonicotinate is distinguished by its ethoxy group, which enhances solubility and reactivity compared to related compounds lacking this substituent. Its specific arrangement of functional groups allows for unique reactivity patterns and potential biological activities that may not be present in structurally similar compounds.

XLogP3

2

Dates

Last modified: 08-15-2023

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